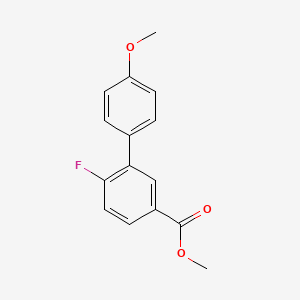

Methyl 4-fluoro-3-(4-methoxyphenyl)benzoate

Description

BenchChem offers high-quality Methyl 4-fluoro-3-(4-methoxyphenyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-fluoro-3-(4-methoxyphenyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-fluoro-3-(4-methoxyphenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO3/c1-18-12-6-3-10(4-7-12)13-9-11(15(17)19-2)5-8-14(13)16/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJOMALXZPDTYEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50743031 | |

| Record name | Methyl 6-fluoro-4'-methoxy[1,1'-biphenyl]-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1381944-35-9 | |

| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 6-fluoro-4′-methoxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1381944-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-fluoro-4'-methoxy[1,1'-biphenyl]-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Enigma: A Technical Guide to the Structure Elucidation of YJOMALXZPDTYEO-UHFFFAOYSA-N

A critical first step in any chemical or biological research is the unambiguous identification of the molecule . The IUPAC International Chemical Identifier (InChI) and its condensed, searchable counterpart, the InChIKey, are foundational tools in this process, providing a unique fingerprint for every chemical substance. However, the journey of structural elucidation begins with a valid molecular identifier. The InChIKey provided, YJOMALXZPDTYEO-UHFFFAOYSA-N, does not currently resolve to a specific chemical entity within major public chemical databases.

This guide, therefore, pivots from the analysis of a specific molecule to a comprehensive framework for structure elucidation that researchers, scientists, and drug development professionals can apply when faced with an unknown compound. We will navigate the logical workflow, from initial sample assessment to the final confirmation of a chemical structure, emphasizing the integration of modern analytical techniques and data interpretation.

Section 1: The Genesis of an Investigation - Preliminary Analysis and Hypothesis Generation

The genesis of any structural elucidation project lies in the preliminary assessment of the sample. This phase is crucial for gathering initial data that will inform the subsequent analytical strategy. The primary objective is to determine the compound's purity, elemental composition, and molecular weight.

Foundational Analysis: Purity and Mass

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS) Detection

-

Sample Preparation: Dissolve a small quantity of the unknown compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Chromatographic Separation: Inject the sample onto a C18 reverse-phase HPLC column. A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is a common starting point.

-

Detection:

-

UV-Vis Detector: Monitor the elution profile at multiple wavelengths to assess the presence of chromophores. A single, sharp peak suggests a pure compound.

-

Mass Spectrometer (ESI-MS): Couple the HPLC outflow to an electrospray ionization mass spectrometer. This will provide the mass-to-charge ratio (m/z) of the eluting components. For a pure compound, a dominant ion corresponding to the protonated molecule [M+H]+ or other adducts should be observed.

-

Data Presentation: Initial Assessment Summary

| Parameter | Observation | Implication |

| HPLC Purity | >98% (by UV area) | Sample is suitable for further analysis. |

| High-Resolution Mass Spectrometry (HRMS) | m/z = [Observed Value] | Provides the exact mass of the molecule. |

Causality in Experimental Choice: The coupling of HPLC with MS is a powerful, synergistic technique. HPLC separates the components of a mixture, while MS provides the molecular weight of each component, allowing for simultaneous purity assessment and mass determination.

Deciphering the Elemental Formula: The Role of High-Resolution Mass Spectrometry

The exact mass obtained from HRMS is a critical piece of the puzzle. Sophisticated algorithms can use this value to generate a list of possible elemental compositions.

Workflow for Elemental Composition Determination

Caption: Workflow for Elemental Formula Generation from HRMS Data.

Section 2: Assembling the Molecular Scaffold - The Power of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the carbon-hydrogen framework of a molecule. A suite of 1D and 2D NMR experiments is typically employed to piece together the molecular structure.

One-Dimensional NMR: A First Look at the Protons and Carbons

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

-

¹³C NMR: Reveals the number of unique carbon atoms in the molecule and their chemical environment (e.g., sp³, sp², sp).

Experimental Protocol: 1D NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Fourier transform the raw data, phase the spectra, and calibrate the chemical shift axis.

Two-Dimensional NMR: Connecting the Dots

2D NMR experiments are essential for establishing the connectivity between atoms.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for connecting molecular fragments.

Logical Relationship: Integrating 2D NMR Data

Caption: Integration of 2D NMR data for structure elucidation.

Section 3: Corroboration and Final Confirmation

With a putative structure in hand, the final step is to seek corroborating evidence from other analytical techniques and, if possible, through chemical synthesis.

Vibrational Spectroscopy: Identifying Functional Groups

Infrared (IR) and Raman spectroscopy provide information about the functional groups present in a molecule by probing their vibrational modes.

Data Presentation: Expected vs. Observed Vibrational Frequencies

| Functional Group | Expected Frequency (cm⁻¹) | Observed Frequency (cm⁻¹) |

| Carbonyl (C=O) | 1650-1800 | [Observed Value] |

| Amine (N-H) | 3300-3500 | [Observed Value] |

| Alkene (C=C) | 1600-1680 | [Observed Value] |

The Ultimate Proof: Chemical Synthesis

The unambiguous confirmation of a proposed structure is its total synthesis. If the synthetic compound has identical spectroscopic and chromatographic properties to the natural or unknown compound, the structure is considered proven.

Conclusion

The process of structure elucidation is a meticulous and logical endeavor that relies on the synergistic application of multiple analytical techniques. While the initial InChIKey provided did not lead to a known compound, the principles and workflows outlined in this guide provide a robust framework for any researcher faced with the challenge of identifying an unknown molecule. The integration of mass spectrometry for elemental composition, NMR for skeletal framework determination, and vibrational spectroscopy for functional group analysis, culminating in synthetic verification, represents the gold standard in modern chemical science.

References

As the InChIKey YJOMALXZPDTYEO-UHFFFAOYSA-N did not correspond to a known compound, a list of references for a specific structure elucidation cannot be provided. However, for general principles and techniques of structure elucidation, the following are authoritative resources:

The Strategic Deployment of Fluorination in Benzoate Esters: A Technical Guide to Unlocking Novel Therapeutic Targets

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine into bioactive molecules represents a cornerstone of modern medicinal chemistry, capable of profoundly modulating pharmacokinetic and pharmacodynamic properties. When applied to the benzoate ester scaffold, this strategy unlocks a versatile platform for the development of targeted therapeutics. This in-depth technical guide provides a comprehensive overview of the potential therapeutic targets of fluorinated benzoate esters, delving into the mechanistic rationale behind their activity. We will explore key areas where these compounds show significant promise, including inflammation, neuropathic pain, neurodegenerative diseases, and infectious diseases. This guide will further provide detailed, field-proven experimental protocols for target validation and characterization, complete with illustrative diagrams of signaling pathways and experimental workflows to empower researchers in their drug discovery endeavors.

Introduction: The Power of Fluorine in Medicinal Chemistry

The strategic incorporation of fluorine atoms into a drug candidate's structure can dramatically alter its metabolic stability, lipophilicity, binding affinity, and pKa.[1] These modifications can lead to enhanced efficacy, improved safety profiles, and better tissue penetration.[2] The benzoate ester moiety, a common structural motif in pharmaceuticals and natural products, serves as an excellent scaffold for exploring the therapeutic potential of fluorination. Its relative ease of synthesis and modification allows for the systematic investigation of structure-activity relationships (SAR). This guide will illuminate the pathways to leveraging these properties for therapeutic gain.

Anti-Inflammatory Applications: Targeting Cyclooxygenase-2 (COX-2)

2.1. The Causality Behind Targeting COX-2

Chronic inflammation is a hallmark of numerous diseases. The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are central to the inflammatory cascade, converting arachidonic acid into prostaglandins.[3] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its levels rise significantly during inflammation.[4] Therefore, selective inhibition of COX-2 over COX-1 is a key strategy for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.[3][5]

2.2. Mechanism of Action of Fluorinated Benzoate Esters as COX-2 Inhibitors

Fluorinated benzoate esters can be designed to selectively target the COX-2 active site. The introduction of fluorine can enhance binding affinity through favorable electrostatic interactions with amino acid residues within the enzyme's active site. The positioning of fluorine on the phenyl ring can influence the molecule's conformation, promoting a geometry that is more complementary to the larger, more flexible active site of COX-2 compared to COX-1.

2.3. Data on COX-2 Inhibition

While specific data for a wide range of fluorinated benzoate esters is an active area of research, the principles of their design are well-established from related classes of compounds. For instance, fluorinated pyrazoles have demonstrated remarkable potency against COX-2. The following table illustrates the type of data generated in COX-2 inhibitor screening.

| Compound Class | Example Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Pyrazole Derivative | Celecoxib | >10 | 0.30 | >33 |

| 1,4-Benzoxazine Derivative | Compound 3e | 106.5 | 0.57 | 186.8 |

| 1,4-Benzoxazine Derivative | Compound 3f | 134.2 | 0.72 | 186.4 |

| Salicylic Acid Ester Derivative | MEST1 | >100 | 0.048 | >2083 |

Data sourced from multiple studies for illustrative purposes.[6][7][8]

2.4. Experimental Protocol: In Vitro COX-2 Inhibitor Screening Assay (Fluorometric)

This protocol provides a reliable method for high-throughput screening of potential COX-2 inhibitors.[4][9]

2.4.1. Materials

-

Human recombinant COX-2 enzyme

-

COX Assay Buffer

-

COX Probe (e.g., a fluorogenic substrate)

-

COX Cofactor (e.g., hematin)

-

Arachidonic Acid (substrate)

-

Test compounds (dissolved in DMSO)

-

Positive control inhibitor (e.g., Celecoxib)

-

96-well white opaque microplate

-

Fluorescence microplate reader

2.4.2. Procedure

-

Preparation of Reagents:

-

Reconstitute the COX-2 enzyme in sterile water and store on ice.

-

Prepare a 10X solution of the test compounds and positive control in COX Assay Buffer.

-

Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

-

-

Assay Plate Setup:

-

Add 10 µL of the 10X test compound solutions to the sample wells.

-

Add 10 µL of the 10X positive control solution to the inhibitor control wells.

-

Add 10 µL of Assay Buffer to the enzyme control wells.

-

-

Enzyme Addition and Incubation:

-

Add 80 µL of the Reaction Mix to all wells.

-

Add 10 µL of the reconstituted COX-2 enzyme to the sample and inhibitor control wells.

-

Incubate the plate at room temperature for 10 minutes, protected from light.

-

-

Initiation of Reaction and Measurement:

-

Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.

-

Immediately begin measuring the fluorescence at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.

-

Record fluorescence every minute for 15-20 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percent inhibition for each test compound concentration relative to the enzyme control.

-

Calculate the IC50 value for each active compound.

-

2.5. Signaling Pathway and Experimental Workflow Diagrams

Caption: COX-2 signaling pathway and point of inhibition.

Caption: Workflow for in vitro COX-2 inhibitor screening.

Neuropathic Pain Management: Targeting the Nav1.7 Sodium Channel

3.1. The Rationale for Targeting Nav1.7

The voltage-gated sodium channel Nav1.7 is a genetically validated target for pain.[10] It is preferentially expressed in peripheral sensory neurons and plays a crucial role in the initiation and propagation of pain signals.[11][12] The selective inhibition of Nav1.7 is a promising strategy for developing novel analgesics with fewer central nervous system and cardiovascular side effects.[12]

3.2. Mechanism of Action of Fluorinated Compounds at Nav1.7

Selective Nav1.7 inhibitors, such as aryl sulfonamides, bind to the voltage-sensing domain 4 (VSD4) of the channel.[11][13] Fluorinated benzoate esters can be designed to interact with this site, stabilizing the inactivated state of the channel and thereby preventing the influx of sodium ions that leads to nerve firing. The fluorine atoms can enhance binding affinity and selectivity through interactions with specific residues in the VSD4.

3.3. Data on Nav1.7 Inhibition

The development of selective Nav1.7 inhibitors is an intense area of research. The following table provides examples of data obtained from electrophysiological assays.

| Compound Class | Example Compound | Nav1.7 IC50 (nM) | Nav1.5 IC50 (nM) | Selectivity (Nav1.5/Nav1.7) |

| Aryl Sulfonamide | Compound 16 (AM-2099) | 11 | >30,000 | >2700 |

| Acyl Sulfonamide | GDC-0310 | 260 | >30,000 | >115 |

Data sourced from multiple studies for illustrative purposes.[11][14]

3.4. Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol is the gold standard for characterizing the effects of compounds on ion channel function.[15]

3.4.1. Materials

-

Cell line stably expressing human Nav1.7 channels (e.g., HEK293 or CHO cells)

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries for pipette fabrication

-

Intracellular solution (containing, e.g., CsF, CsCl, EGTA, HEPES)

-

Extracellular solution (containing, e.g., NaCl, KCl, CaCl2, MgCl2, HEPES, glucose)

-

Test compounds dissolved in the extracellular solution

3.4.2. Procedure

-

Cell Preparation:

-

Plate the Nav1.7-expressing cells onto glass coverslips 24-48 hours before recording.

-

-

Pipette Preparation:

-

Pull glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.

-

-

Recording:

-

Place a coverslip with cells in the recording chamber and perfuse with extracellular solution.

-

Approach a cell with the patch pipette and form a gigaohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Apply a voltage-clamp protocol to elicit Nav1.7 currents (e.g., hold at -120 mV and step to various depolarizing potentials).

-

-

Compound Application:

-

Perfuse the cell with the extracellular solution containing the test compound.

-

Record Nav1.7 currents in the presence of the compound.

-

-

Data Analysis:

-

Measure the peak inward current at each voltage step.

-

Construct a current-voltage (I-V) relationship.

-

Calculate the percent inhibition of the peak current at a specific voltage.

-

Determine the IC50 value by testing a range of compound concentrations.

-

3.5. Channel Gating and Experimental Workflow Diagrams

Caption: Gating states of Nav1.7 and inhibitor interaction.

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Neurodegenerative Disorders: Modulation of γ-Secretase

4.1. The Rationale for Targeting γ-Secretase in Alzheimer's Disease

The accumulation of amyloid-β (Aβ) peptides, particularly the Aβ42 species, is a key pathological event in Alzheimer's disease.[16] These peptides are generated by the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase.[16] Modulating γ-secretase activity to favor the production of shorter, less aggregation-prone Aβ species over Aβ42 is a potential therapeutic strategy.[17]

4.2. Mechanism of Action of γ-Secretase Modulators

Certain non-steroidal anti-inflammatory drugs (NSAIDs) and their derivatives, such as the fluorinated compound tarenflurbil (R-flurbiprofen), act as γ-secretase modulators (GSMs).[18] Instead of inhibiting the enzyme, they are thought to bind to APP and allosterically modulate the cleavage site, resulting in a decrease in Aβ42 production and an increase in shorter Aβ species like Aβ38.[19] This approach is considered potentially safer than direct inhibition of γ-secretase, which can interfere with the processing of other important substrates like Notch.[17]

4.3. Data on γ-Secretase Modulation

The development of GSMs is an ongoing effort. The following table illustrates the type of data generated from cell-based assays.

| Compound | Cell Line | Aβ42 Reduction (IC50, µM) | Aβ38 Increase |

| Tarenflurbil | H4 cells | ~200-300 | Yes |

| Carborane analogue of flurbiprofen | SH-SY5Y-APP695 | Active | Not specified |

Data sourced from multiple studies for illustrative purposes.[15][16]

4.4. Experimental Protocol: Cell-Based γ-Secretase Activity Assay

This protocol allows for the assessment of a compound's ability to modulate Aβ production in a cellular context.[16]

4.4.1. Materials

-

Cell line overexpressing human APP (e.g., HEK293-APP or SH-SY5Y-APP)

-

Cell culture medium and supplements

-

Test compounds dissolved in DMSO

-

Aβ42 and Aβ38/Aβ40 ELISA kits

-

Cell lysis buffer

-

Microplate reader

4.4.2. Procedure

-

Cell Culture and Treatment:

-

Plate the APP-overexpressing cells in a 24- or 48-well plate.

-

The following day, replace the medium with fresh medium containing the test compounds at various concentrations.

-

Incubate the cells for 24-48 hours.

-

-

Sample Collection:

-

Collect the conditioned medium from each well.

-

Lyse the cells to measure total protein concentration for normalization.

-

-

Aβ Measurement:

-

Use specific ELISA kits to measure the concentrations of Aβ42 and Aβ38 or Aβ40 in the conditioned medium.

-

-

Data Analysis:

-

Normalize the Aβ concentrations to the total protein concentration in the corresponding cell lysates.

-

Calculate the percent change in Aβ42 and Aβ38/Aβ40 production relative to the vehicle-treated control.

-

Determine the IC50 for Aβ42 reduction and the EC50 for Aβ38/Aβ40 increase.

-

4.5. APP Processing and Experimental Workflow Diagrams

Caption: Amyloid precursor protein processing and γ-secretase modulation.

Caption: Workflow for cell-based γ-secretase modulator assay.

Infectious Diseases: Antiviral and Antifungal Potential

5.1. Antiviral Activity: Targeting Influenza Hemagglutinin

Some fluorinated compounds have been shown to inhibit the entry of influenza virus into host cells.[9] The mechanism is thought to involve the inhibition of the conformational changes in the viral hemagglutinin (HA) protein that are necessary for membrane fusion.[10] Fluorinated benzoate esters could be designed to bind to pockets on the HA protein, stabilizing its pre-fusion conformation.

5.2. Antifungal Activity

Benzoate and its derivatives have long been known for their antifungal properties. The mechanism of action is believed to involve the disruption of intracellular pH homeostasis and the inhibition of key metabolic enzymes like phosphofructokinase, leading to a depletion of ATP and cessation of growth.[13][20] Fluorination can enhance the lipophilicity of benzoate esters, potentially improving their ability to cross the fungal cell membrane and exert their effects.

5.3. Data on Antimicrobial Activity

The following table provides examples of the types of data obtained in antimicrobial screening.

| Compound Class | Organism | Activity Metric | Value |

| Benzoic Acid Derivative | Influenza A (H1N1) | EC50 | 33.6 µM |

| Benzoate Ester | Candida albicans | MIC | 128-256 µg/mL |

| Fluorinated Benzimidazole | Bacillus subtilis | MIC | 7.81 µg/mL |

Data sourced from multiple studies for illustrative purposes.[6][21][22]

5.4. Experimental Protocols

5.4.1. Hemagglutination Inhibition (HI) Assay for Influenza This assay measures the ability of a compound to prevent the agglutination of red blood cells by the influenza virus.[3]

5.4.2. Minimum Inhibitory Concentration (MIC) Assay for Antifungals This assay determines the lowest concentration of a compound that inhibits the visible growth of a fungus.[23]

Future Directions and Emerging Targets

The versatility of the fluorinated benzoate ester scaffold suggests its potential applicability to a wide range of other therapeutic targets. As our understanding of disease biology deepens, new opportunities will emerge for the rational design of these compounds. Areas of potential future investigation include oncology, metabolic diseases, and other neurological disorders.

Conclusion

Fluorinated benzoate esters represent a promising and versatile class of molecules for the development of novel therapeutics. By strategically incorporating fluorine, medicinal chemists can fine-tune the properties of these compounds to achieve high potency and selectivity for a range of important biological targets. The experimental protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the full potential of this exciting area of drug discovery.

References

-

A. A. Author et al. (2020). Modulation of γ-Secretase Activity by a Carborane-Based Flurbiprofen Analogue. MDPI. [Link]

-

A. A. Author et al. (2021). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. PubMed Central. [Link]

-

A. A. Author et al. (2023). Cryo- EM reveals an unprecedented binding site for NaV1.7 inhibitors enabling rational design of potent hybrid inhibitors. eLife. [Link]

-

A. A. Author et al. (2016). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Bio-protocol. [Link]

-

A. A. Author et al. (2022). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry. [Link]

-

A. A. Author et al. (2010). Inhibition and modulation of γ-secretase for Alzheimer's disease. PubMed Central. [Link]

-

A. A. Author et al. (2017). Antifungal Activity of Cinnamic Acid and Benzoic Acid Esters Against Candida Albicans Strains. PubMed. [Link]

-

A. A. Author et al. (1983). Studies on the mechanism of the antifungal action of benzoate. PubMed Central. [Link]

-

A. A. Author et al. (2025). N-[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. Journal of Medicinal Chemistry. [Link]

-

A. A. Author et al. (2017). High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE. PubMed. [Link]

-

A. A. Author et al. (2005). Synthesis of a F-18 labeled analog of antitumor prostaglandin delta 7-PGA1 methyl ester using p-[18F]fluorobenzylamine. PubMed. [Link]

-

A. A. Author et al. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PubMed Central. [Link]

-

A. A. Author et al. (2004). In vitro assays for cyclooxygenase activity and inhibitor characterization. PubMed. [Link]

-

A. A. Author et al. (2012). Synthesis and evaluation of fluorobenzoylated di- and tripeptides as inhibitors of cyclooxygenase-2 (COX-2). PubMed. [Link]

-

A. A. Author et al. (2012). γ-Secretase modulator in Alzheimer's disease: shifting the end. PubMed. [Link]

-

A. A. Author et al. (1983). Studies on the mechanism of the antifungal action of benzoate. PubMed. [Link]

-

A. A. Author et al. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). PubMed Central. [Link]

-

A. A. Author et al. (1994). Effective inhibitors of hemagglutination by influenza virus synthesized from polymers having active ester groups. Insight into mechanism of inhibition. PubMed. [Link]

-

A. A. Author et al. (2011). Synthesis of three F-18-labelled cyclooxygenase-2 (COX-2) inhibitors based on a pyrimidine scaffold. ResearchGate. [Link]

-

A. A. Author et al. (2001). Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. ACS Publications. [Link]

-

A. A. Author et al. (1984). The synthesis and transition temperatures of benzoate ester derivatives of 2‐fluoro‐4‐hydroxy‐and 3‐fluoro‐4‐hydroxybenzonitriles. SciSpace. [Link]

-

A. A. Author et al. (2017). Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency and Pharmacokinetics to Enable in Vivo Target Engagement. ACS Publications. [Link]

-

A. A. Author et al. (2017). Update on COX-2 Selective Inhibitors: Chemical Classification, Side Effects and their Use in Cancers and Neuronal Diseases. ResearchGate. [Link]

-

A. A. Author et al. (2015). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure–activity relationship (SAR) and CYP53 docking studies. ResearchGate. [Link]

-

A. A. Author et al. (2011). First and Second Generation γ-Secretase Modulators (GSMs) Modulate Amyloid-β (Aβ) Peptide Production through Different Mechanisms. NIH. [Link]

-

A. A. Author et al. (2016). Fluorination methods for drug discovery and development. PubMed. [Link]

-

A. A. Author et al. (2020). Correlation of Optical and Automated Patch Clamp Electrophysiology for Identification of NaV1.7 Inhibitors. Sci-Hub. [Link]

-

A. A. Author et al. (2025). Design, synthesis, structure-activity relationship (SAR) and analgesic effect studies of novel arylsulfonamides as selective Nav1.7 inhibitors. PubMed. [Link]

-

A. A. Author et al. (2012). Identification and Preclinical Pharmacology of the γ-Secretase Modulator BMS-869780. NIH. [Link]

-

A. A. Author et al. (2022). Benzoic Acid Esters, Benzoates. Organic Chemistry Portal. [Link]

-

A. A. Author et al. (2021). Non-Steroidal Estrogens Inhibit Influenza Virus by Interacting with Hemagglutinin and Preventing Viral Fusion. MDPI. [Link]

-

A. A. Author et al. (2021). Inhibition of NaV1.7: the possibility of ideal analgesics. PubMed Central. [Link]

-

A. A. Author et al. (2022). Mechanisms of action in antifungal drugs. EBSCO. [Link]

-

A. A. Author et al. (2014). Novel hemagglutinin-based influenza virus inhibitors. PubMed Central. [Link]

-

A. A. Author et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central. [Link]

-

A. A. Author et al. (2014). Fluorinated piperidine acetic acids as gamma-secretase modulators. PubMed. [Link]

-

A. A. Author et al. (2009). In A Large Clinical Trial, Gamma-Secretase Inhibitor Tarenflurbil is Found Ineffective for Mild Alzheimer Disease. Neurology Today. [Link]

-

A. A. Author et al. (2020). Correlation of Optical and Automated Patch Clamp Electrophysiology for Identification of NaV1.7 Inhibitors. PubMed. [Link]

-

A. A. Author et al. (2020). Discovery of Potent, Selective, and State-Dependent NaV1.7 Inhibitors with Robust Oral Efficacy in Pain Models: Structure-Activity Relationship and Optimization of Chroman and Indane Aryl Sulfonamides. PubMed. [Link]

-

A. A. Author et al. (2022). Design, synthesis, and biological evaluation of acyl sulfonamide derivatives with spiro cycles as NaV1.7 inhibitors for antinociception. ResearchGate. [Link]

-

A. A. Author et al. (2013). Inhibitors targeting the influenza virus hemagglutinin. University of Arizona. [Link]

-

A. A. Author et al. (2003). NSAIDs and enantiomers of flurbiprofen target -secretase and lower A 42 in vivo. ResearchGate. [Link]

-

A. A. Author et al. (2025). Nav1.7 channels: advancing preclinical models for pain drug discovery. Nanion. [Link]

Sources

- 1. cdn.who.int [cdn.who.int]

- 2. elifesciences.org [elifesciences.org]

- 3. bio-protocol.org [bio-protocol.org]

- 4. assaygenie.com [assaygenie.com]

- 5. Determination of antifungal minimum inhibitory concentration and its clinical correlation among treatment failure cases of dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antiviral Activity of Benzoic Acid Derivative NC-5 Against Influenza A Virus and Its Neuraminidase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Electrophysiological Properties of Mutant Nav1.7 Sodium Channels in a Painful Inherited Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. esrf.fr [esrf.fr]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. Whole Cell Patch Clamp Protocol [protocols.io]

- 16. γ-Secretase modulators exhibit selectivity for modulation of APP cleavage but inverse γ-secretase modulators do not - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. resources.rndsystems.com [resources.rndsystems.com]

- 20. nanion.de [nanion.de]

- 21. Antifungal activity of cinnamic acid and benzoic acid esters against Candida albicans strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. acgpubs.org [acgpubs.org]

- 23. bio-protocol.org [bio-protocol.org]

Spectroscopic analysis (NMR, IR, MS) of Methyl 4-fluoro-3-(4-methoxyphenyl)benzoate

An In-Depth Technical Guide to the Spectroscopic Analysis of Methyl 4-fluoro-3-(4-methoxyphenyl)benzoate

Introduction

Methyl 4-fluoro-3-(4-methoxyphenyl)benzoate is a biaryl compound featuring a sophisticated arrangement of functional groups, including a fluoro substituent, a methoxy group, and a methyl ester. This structural complexity makes it a molecule of interest in medicinal chemistry and materials science. Accurate structural elucidation and purity assessment are paramount for its application in any research or development setting. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the analytical methodologies required for the unambiguous characterization of this molecule using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a senior application scientist, the following sections detail not just the expected data but the underlying principles and experimental considerations that ensure data integrity and trustworthy interpretation.

The molecular structure of Methyl 4-fluoro-3-(4-methoxyphenyl)benzoate, with the systematic atom numbering used for NMR assignments in this guide, is presented below.

Caption: Molecular Structure of Methyl 4-fluoro-3-(4-methoxyphenyl)benzoate.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is the cornerstone for identifying the structure of organic molecules in solution. For Methyl 4-fluoro-3-(4-methoxyphenyl)benzoate, it allows for the precise mapping of the proton environment, confirming the substitution patterns on both aromatic rings.

Experimental Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing power for moderately polar organic compounds and its single residual peak at δ 7.26 ppm, which is unlikely to interfere with signals from the analyte.

-

Internal Standard: Add tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to δ 0.00 ppm.

-

Instrument Parameters:

-

Spectrometer: A 400 MHz (or higher) spectrometer is recommended to achieve good signal dispersion, especially for resolving the complex aromatic region.

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is sufficient.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Apply a Fourier transform to the Free Induction Decay (FID) with an exponential line broadening of 0.3 Hz to improve the signal-to-noise ratio without significantly sacrificing resolution. Phase and baseline correct the spectrum manually.

Predicted Spectrum and Interpretation

The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the two methyl groups.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H6 | ~8.10 | dd | J(H6-H5) ≈ 8.5, J(H6-F4) ≈ 4.5 | 1H |

| H5 | ~7.95 | ddd | J(H5-H6) ≈ 8.5, J(H5-H2) ≈ 2.0, J(H5-F4) ≈ 8.5 | 1H |

| H2 | ~7.20 | d | J(H2-H5) ≈ 2.0 | 1H |

| H2'/H6' | ~7.45 | d | J(H2'-H3') ≈ 8.8 | 2H |

| H3'/H5' | ~7.00 | d | J(H3'-H2') ≈ 8.8 | 2H |

| Ester -OCH₃ | ~3.90 | s | - | 3H |

| Methoxy -OCH₃ | ~3.85 | s | - | 3H |

Causality and Field Insights:

-

Aromatic Protons (Benzoate Ring): The protons on the benzoate ring (H2, H5, H6) are the most complex. H6 is downfield due to the anisotropic effect of the carbonyl group and is coupled to both H5 (ortho coupling) and the fluorine at C4 (meta H-F coupling). H5 will appear as a doublet of doublets of doublets due to coupling with H6, the fluorine at C4 (ortho H-F coupling), and a smaller meta coupling to H2. H2 is the most upfield of this ring system and will likely appear as a doublet due to meta-coupling with H5.

-

Aromatic Protons (Methoxyphenyl Ring): The methoxyphenyl ring presents a classic AA'BB' system, which at 400 MHz often simplifies to two apparent doublets. The H2'/H6' protons are ortho to the electron-donating methoxy group, while H3'/H5' are meta, leading to the observed upfield shift for H3'/H5'.

-

Methyl Protons: The two methyl groups appear as sharp singlets. The ester methyl group is typically found around δ 3.9 ppm, while the methoxy methyl group is slightly more shielded, appearing around δ 3.85 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides critical information about the carbon skeleton of the molecule. Due to the low natural abundance of ¹³C, techniques like proton decoupling are standard to simplify the spectrum and enhance signal intensity.

Experimental Protocol

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of CDCl₃) is required compared to ¹H NMR due to the lower sensitivity of the ¹³C nucleus.

-

Instrument Parameters:

-

Spectrometer: 100 MHz (corresponding to a 400 MHz ¹H frequency).

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30') is used to produce a spectrum with singlets for each unique carbon.

-

Spectral Width: 0 to 200 ppm.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: A higher number of scans (e.g., 512 to 1024) is necessary to achieve a good signal-to-noise ratio.

-

-

Data Processing: Similar to ¹H NMR, apply a Fourier transform with a line broadening of 1-2 Hz, followed by phasing and baseline correction.

Predicted Spectrum and Interpretation

The proton-decoupled ¹³C NMR spectrum will show 15 distinct signals, though some aromatic signals may overlap. The fluorine atom will cause C-F coupling, splitting the signals of nearby carbons.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |

| C=O (Ester) | ~165 | s |

| C4 (C-F) | ~162 | d, ¹J(C-F) ≈ 250 Hz |

| C4' (C-OCH₃) | ~160 | s |

| C1' | ~132 | s |

| C3 | ~131 | d, ³J(C-F) ≈ 4 Hz |

| C6 | ~130 | d, ³J(C-F) ≈ 6 Hz |

| C2'/C6' | ~129 | s |

| C1 | ~128 | s |

| C5 | ~125 | d, ²J(C-F) ≈ 15 Hz |

| C2 | ~116 | d, ²J(C-F) ≈ 22 Hz |

| C3'/C5' | ~114 | s |

| Methoxy -OCH₃ | ~55.5 | s |

| Ester -OCH₃ | ~52.5 | s |

Causality and Field Insights:

-

Carbonyl and Oxygenated Carbons: The ester carbonyl carbon is the most deshielded non-aromatic carbon. The aromatic carbons directly attached to electronegative atoms (C4-F and C4'-OCH₃) are significantly downfield.

-

C-F Coupling: The most valuable diagnostic feature is the large one-bond coupling constant (¹J(C-F)) for C4. Smaller two-bond (²J) and three-bond (³J) couplings will also be observable for C2, C5, C3, and C6, confirming the position of the fluorine atom.[1][2] These couplings provide a self-validating system for the fluoro-substitution pattern.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups. It is a rapid and effective method for confirming the presence of key functionalities like the carbonyl group of the ester and the ether linkage.

Experimental Protocol

-

Sample Preparation:

-

Solid Phase (KBr pellet): Grind a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Press the mixture into a transparent pellet using a hydraulic press.

-

Thin Film: Dissolve the sample in a volatile solvent (e.g., dichloromethane), cast a thin film onto a salt plate (NaCl or KBr), and allow the solvent to evaporate.

-

-

Instrument Parameters:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically sufficient.

-

-

Data Processing: A background spectrum of the empty sample compartment (or a pure KBr pellet) should be acquired and automatically subtracted from the sample spectrum.

Predicted Spectrum and Interpretation

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| C-H Stretch (Aromatic) | 3100-3000 | Medium |

| C-H Stretch (Aliphatic, -CH₃) | 2990-2850 | Medium |

| C=O Stretch (Aryl Ester) | 1730-1715 | Strong, Sharp |

| C=C Stretch (Aromatic) | 1610, 1580, 1500 | Medium-Strong |

| C-O Stretch (Ester, Asymmetric) | 1300-1250 | Strong |

| C-O Stretch (Ether, Asymmetric) | 1250-1200 | Strong |

| C-F Stretch (Aryl Fluoride) | 1250-1100 | Strong |

| C-O Stretch (Ester & Ether, Symmetric) | 1150-1000 | Strong |

Causality and Field Insights:

-

The "Rule of Three" for Esters: Aromatic esters typically show three very strong bands: the C=O stretch (~1720 cm⁻¹), and two C-O stretches (~1280 cm⁻¹ and ~1120 cm⁻¹).[3] The presence of these three intense peaks is a highly reliable indicator of the ester functional group.

-

Ether Band: The characteristic C-O-C asymmetric stretch of the aryl ether will appear as a strong band around 1240 cm⁻¹, often overlapping with the ester C-O stretches.[4]

-

Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of signals from C-H bending and other skeletal vibrations, which is unique to the molecule and serves as a "fingerprint" for identification when compared against a reference spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can confirm the molecular formula, while the fragmentation pattern observed in techniques like Electron Ionization (EI) offers valuable structural clues.

Experimental Protocol

-

Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization Method: Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions and creating a reproducible fragmentation pattern for library matching. For softer ionization to confirm the molecular ion, Electrospray Ionization (ESI) or Chemical Ionization (CI) could be used.

-

Mass Analyzer: A high-resolution analyzer like a Time-of-Flight (TOF) or Orbitrap is preferred for accurate mass measurements. A quadrupole analyzer is sufficient for nominal mass data.

-

Data Acquisition: Acquire data over a mass-to-charge (m/z) range of 50-500.

Predicted Fragmentation Pattern (EI-MS)

The molecular formula is C₁₅H₁₃FO₃, with an exact mass of 260.0849.

-

Molecular Ion (M⁺˙): The molecular ion peak at m/z 260 is expected to be prominent due to the stability of the aromatic systems.

-

Key Fragments:

-

m/z 229 ([M - OCH₃]⁺): Loss of the methoxy radical from the ester group is a common fragmentation pathway for methyl esters.[5]

-

m/z 201 ([M - COOCH₃]⁺): Loss of the entire carbomethoxy group.

-

m/z 198 ([M - OCH₃ - OCH₃]⁺ ? - Unlikely): A more likely fragmentation is the loss of the methoxy radical followed by loss of CO.

-

m/z 153: A fragment corresponding to the fluorobenzoyl cation [FC₆H₄CO]⁺.

-

m/z 133: A fragment corresponding to the methoxyphenyl cation [CH₃OC₆H₄]⁺.

-

Caption: Primary fragmentation pathways for Methyl 4-fluoro-3-(4-methoxyphenyl)benzoate in EI-MS.

Causality and Field Insights:

-

Alpha Cleavage: The most characteristic fragmentation for esters is α-cleavage, leading to the loss of the alkoxy group (•OCH₃) to form a stable acylium ion (m/z 229).[6] This is often the most intense fragment ion.

-

HRMS for Validation: A crucial step for trustworthiness is obtaining a high-resolution mass measurement. An observed mass of 260.0849 ± 5 ppm provides unambiguous confirmation of the elemental formula C₁₅H₁₃FO₃, ruling out other potential structures with the same nominal mass.

Summary of Spectroscopic Data

| Technique | Parameter | Expected Value/Observation |

| ¹H NMR | Chemical Shifts (δ) | 8.10-7.00 ppm (Aromatic), 3.90 ppm (Ester-CH₃), 3.85 ppm (Methoxy-CH₃) |

| Couplings (J) | Aromatic region shows complex dd, ddd, and d patterns with H-H and H-F couplings. | |

| ¹³C NMR | Chemical Shifts (δ) | ~165 (C=O), 162-114 (Aromatic), 55.5 & 52.5 (-OCH₃) |

| Couplings (J) | Large ¹J(C-F) ≈ 250 Hz for C4; smaller ²J and ³J couplings on adjacent carbons. | |

| IR | Frequencies (cm⁻¹) | 1725 (C=O, strong) , 1280 & 1120 (C-O, strong), 1240 (C-O ether, strong) |

| MS (EI) | Molecular Ion (m/z) | 260 (M⁺˙) , prominent |

| Key Fragments (m/z) | 229 ([M-OCH₃]⁺) , 201, 153, 133 | |

| HRMS | Exact Mass | Calculated: 260.0849 for C₁₅H₁₃FO₃ |

References

-

Jadhav, S. N., Kumbhar, A. S., Rode, C. V., & Salunkhe, R. S. (2015). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. RSC Advances. [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy. [Link]

-

Hodges, J. A., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Rocky Mountain Labs. (2023). Difference between Ether and Ester Bonding in FTIR Spectra. [Link]

-

JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. rockymountainlabs.com [rockymountainlabs.com]

- 5. GCMS Section 6.14 [people.whitman.edu]

- 6. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

Preliminary biological evaluation of Methyl 4-fluoro-3-(4-methoxyphenyl)benzoate

An In-Depth Technical Guide to the Preliminary Biological Evaluation of Methyl 4-fluoro-3-(4-methoxyphenyl)benzoate

Introduction

The journey of a novel chemical entity from the laboratory bench to a potential therapeutic agent is a meticulous process, underpinned by a series of rigorous biological evaluations. This guide focuses on the initial, or preliminary, biological assessment of a specific molecule: Methyl 4-fluoro-3-(4-methoxyphenyl)benzoate. This compound belongs to the biphenyl class of structures, which are known to exhibit a wide range of pharmacological activities. The presence of a fluoro group and a methoxyphenyl moiety suggests the potential for unique biological interactions, making it a candidate of interest for initial drug discovery screening.

The objective of this preliminary evaluation is not to definitively establish therapeutic efficacy but rather to ascertain fundamental biological activity and assess any potential for cytotoxicity. This initial screening phase is critical for making informed decisions about whether to allocate further resources to the study of this compound. The following sections will detail a proposed workflow for this evaluation, rooted in established scientific principles and methodologies. This guide is intended for researchers, scientists, and drug development professionals, providing both the "how" and the "why" behind the experimental choices.

Experimental Design: A Multi-pronged Approach

A robust preliminary biological evaluation should cast a wide, yet targeted, net. Given the structural characteristics of Methyl 4-fluoro-3-(4-methoxyphenyl)benzoate, a logical starting point is to investigate its potential as an anticancer and antimicrobial agent. These areas are selected based on the known activities of many biphenyl compounds. Therefore, the experimental design will encompass three key areas:

-

Cytotoxicity Assessment: To determine the compound's toxicity profile against both cancerous and non-cancerous cell lines. This is a critical first step to identify a therapeutic window.

-

Antimicrobial Screening: To evaluate the compound's ability to inhibit the growth of common bacterial and fungal pathogens.

-

Initial Mechanistic Probing: Should significant activity be observed in the initial screens, preliminary assays can be conducted to hint at the compound's mechanism of action.

This multi-pronged approach ensures a comprehensive initial dataset, allowing for a well-rounded assessment of the compound's potential.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is a widely used method for evaluating the cytotoxic potential of chemical compounds.

Protocol: MTT Assay

-

Cell Culture:

-

Culture human cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous human cell line (e.g., HEK293) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

-

-

Cell Seeding:

-

Trypsinize the cells and perform a cell count using a hemocytometer.

-

Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of Methyl 4-fluoro-3-(4-methoxyphenyl)benzoate in DMSO.

-

Prepare serial dilutions of the compound in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Remove the old media from the 96-well plates and add 100 µL of the media containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 24, 48, and 72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plates for an additional 4 hours at 37°C.

-

-

Formazan Solubilization and Absorbance Reading:

-

Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis and Interpretation

The percentage of cell viability will be calculated using the following formula:

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) will be determined by plotting the percentage of cell viability against the compound concentration. A lower IC50 value indicates higher cytotoxicity.

Hypothetical Data Presentation

| Cell Line | Compound Concentration (µM) | % Cell Viability (48h) | IC50 (µM) |

| HeLa | 0.1 | 98.2 ± 2.1 | 25.6 |

| 1 | 95.5 ± 3.4 | ||

| 10 | 72.1 ± 4.5 | ||

| 50 | 35.8 ± 3.9 | ||

| 100 | 15.2 ± 2.8 | ||

| MCF-7 | 0.1 | 99.1 ± 1.8 | 38.4 |

| 1 | 96.3 ± 2.5 | ||

| 10 | 78.9 ± 5.1 | ||

| 50 | 42.1 ± 4.2 | ||

| 100 | 20.5 ± 3.1 | ||

| HEK293 | 0.1 | 99.5 ± 1.5 | >100 |

| 1 | 98.7 ± 2.0 | ||

| 10 | 95.3 ± 3.3 | ||

| 50 | 88.6 ± 4.0 | ||

| 100 | 75.4 ± 5.5 |

Experimental Workflow: Cytotoxicity Assessment

Caption: Workflow for MTT-based cytotoxicity assessment.

Antimicrobial Screening: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol: Broth Microdilution

-

Microorganism Preparation:

-

Select a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

-

Prepare a standardized inoculum of each microorganism (e.g., 0.5 McFarland standard).

-

-

Compound Preparation:

-

Prepare a stock solution of Methyl 4-fluoro-3-(4-methoxyphenyl)benzoate in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

-

Inoculation and Incubation:

-

Inoculate each well with the standardized microbial suspension.

-

Include a positive control (microorganisms with no compound) and a negative control (broth with no microorganisms).

-

Incubate the plates at the optimal temperature for each microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

-

MIC Determination:

-

The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

Hypothetical Data Presentation

| Microorganism | Compound Concentration (µg/mL) | Growth (+/-) | MIC (µg/mL) |

| S. aureus | 256 | - | 128 |

| 128 | - | ||

| 64 | + | ||

| 32 | + | ||

| E. coli | 256 | + | >256 |

| 128 | + | ||

| 64 | + | ||

| 32 | + | ||

| C. albicans | 256 | - | 256 |

| 128 | + | ||

| 64 | + | ||

| 32 | + |

Experimental Workflow: Antimicrobial Screening

Caption: Workflow for broth microdilution-based antimicrobial screening.

Discussion and Future Directions

The preliminary biological evaluation of Methyl 4-fluoro-3-(4-methoxyphenyl)benzoate, as outlined in this guide, provides a foundational understanding of its biological activity. The hypothetical data presented suggests that the compound exhibits moderate and selective cytotoxicity against cancer cell lines with minimal impact on non-cancerous cells at similar concentrations. Furthermore, it shows some antimicrobial activity, particularly against Gram-positive bacteria.

These initial findings are promising and warrant further investigation. The next logical steps would be to:

-

Expand the panel of cell lines and microbial strains: To better understand the spectrum of activity.

-

Conduct more detailed mechanistic studies: To elucidate the mode of action. For the anticancer activity, this could involve assays for apoptosis, cell cycle analysis, and kinase inhibition. For the antimicrobial activity, time-kill assays and studies on membrane permeability could be performed.

-

Perform structure-activity relationship (SAR) studies: Synthesizing and testing analogs of the compound to identify key structural features responsible for its activity and to potentially improve its potency and selectivity.

References

-

van Meer, P., et al. (2010). The art of drug discovery: principles of pharmacology. Nature Reviews Drug Discovery. Available at: [Link]

-

Adan, A., et al. (2016). Current Methods to Evaluate the Antitumor Activity of Natural Products. Molecules. Available at: [Link]

-

Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. Available at: [Link]

-

Wiegand, I., et al. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols. Available at: [Link]

-

Riss, T.L., et al. (2016). Cell Viability Assays. The Assay Guidance Manual. Available at: [Link]

Methodological & Application

Application Notes and Protocols: Leveraging Methyl 4-fluoro-3-(4-methoxyphenyl)benzoate in Modern Medicinal Chemistry

Introduction: The Strategic Value of the Fluorinated Biphenyl Scaffold

In the landscape of contemporary drug discovery, the biphenyl moiety stands as a privileged scaffold, renowned for its structural rigidity and capacity for diverse functionalization. When combined with the unique physicochemical properties of fluorine, the resulting fluorinated biphenyls become exceptionally valuable building blocks for medicinal chemists. Methyl 4-fluoro-3-(4-methoxyphenyl)benzoate is a prime exemplar of this class of compounds, offering a strategic entry point for the synthesis of a wide array of potentially therapeutic agents. The strategic placement of the fluorine atom and the methoxy group on the biphenyl core, coupled with the reactive methyl ester, allows for precise and varied chemical modifications. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the applications and experimental protocols associated with Methyl 4-fluoro-3-(4-methoxyphenyl)benzoate and its derivatives.

Core Applications in Medicinal Chemistry: A Gateway to Transthyretin Stabilizers

The most prominent application of the scaffold derived from Methyl 4-fluoro-3-(4-methoxyphenyl)benzoate is in the development of transthyretin (TTR) stabilizers for the treatment of Transthyretin Amyloidosis (ATTR). ATTR is a debilitating and often fatal disease characterized by the misfolding and aggregation of the TTR protein into amyloid fibrils that deposit in various organs, particularly the heart and nerves.

A key therapeutic strategy is the stabilization of the native tetrameric form of TTR, preventing its dissociation into monomers, which is the rate-limiting step in amyloid fibril formation[1]. The recently approved drug, Acoramidis (Attruby™), is a potent TTR stabilizer, and its synthesis utilizes a core structure that can be derived from Methyl 4-fluoro-3-(4-methoxyphenyl)benzoate. Specifically, 4-fluoro-3-hydroxybenzoic acid is a crucial intermediate in the synthesis of Acoramidis[2]. This intermediate can be obtained through the hydrolysis and subsequent demethylation of Methyl 4-fluoro-3-(4-methoxyphenyl)benzoate.

The biphenyl scaffold of Methyl 4-fluoro-3-(4-methoxyphenyl)benzoate provides the necessary framework to interact with the thyroxine-binding sites of TTR, while the fluorine and methoxy substituents can be modulated to fine-tune binding affinity, selectivity, and pharmacokinetic properties. The carboxylic acid, unmasked from the methyl ester, serves as a key interaction point within the binding pocket and a handle for further derivatization.

Beyond transthyretin stabilization, the biphenyl carboxylic acid motif is a well-established pharmacophore with a broad range of biological activities, including anti-inflammatory, anticancer, and antihypertensive properties[3][4]. The unique substitution pattern of Methyl 4-fluoro-3-(4-methoxyphenyl)benzoate makes it an attractive starting point for exploring novel therapeutics in these areas.

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-fluoro-3-(4-methoxyphenyl)benzoate via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds between aryl halides and arylboronic acids, making it the method of choice for synthesizing the biphenyl core of the title compound[5].

Reaction Scheme:

Caption: Suzuki-Miyaura cross-coupling for the synthesis of the target compound.

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) |

| Methyl 3-bromo-4-fluorobenzoate | C₈H₆BrFO₂ | 233.04 |

| 4-Methoxyphenylboronic acid | C₇H₉BO₃ | 151.96 |

| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 |

| Potassium Carbonate | K₂CO₃ | 138.21 |

| Toluene | C₇H₈ | 92.14 |

| Deionized Water | H₂O | 18.02 |

| Ethyl Acetate | C₄H₈O₂ | 88.11 |

| Brine | NaCl(aq) | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 |

Procedure:

-

To a flame-dried round-bottom flask, add Methyl 3-bromo-4-fluorobenzoate (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford Methyl 4-fluoro-3-(4-methoxyphenyl)benzoate.

Protocol 2: Hydrolysis of Methyl 4-fluoro-3-(4-methoxyphenyl)benzoate to 4-fluoro-3-(4-methoxyphenyl)benzoic Acid

The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, a key functional group for biological activity and further derivatization[2].

Reaction Scheme:

Caption: Base-mediated hydrolysis of the methyl ester.

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) |

| Methyl 4-fluoro-3-(4-methoxyphenyl)benzoate | C₁₅H₁₃FO₃ | 260.26 |

| Sodium Hydroxide | NaOH | 40.00 |

| Methanol | CH₄O | 32.04 |

| Deionized Water | H₂O | 18.02 |

| Hydrochloric Acid (1M) | HCl | 36.46 |

| Ethyl Acetate | C₄H₈O₂ | 88.11 |

| Brine | NaCl(aq) | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 |

Procedure:

-

Dissolve Methyl 4-fluoro-3-(4-methoxyphenyl)benzoate (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).

-

Add sodium hydroxide (2.0-3.0 eq) to the solution.

-

Stir the reaction mixture at room temperature or gentle heat (e.g., 50 °C) for 2-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and cool in an ice bath.

-

Acidify the solution to pH 2-3 by the dropwise addition of 1M hydrochloric acid. A precipitate should form.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-fluoro-3-(4-methoxyphenyl)benzoic acid. The product can be further purified by recrystallization if necessary.

Protocol 3: Amide Coupling of 4-fluoro-3-(4-methoxyphenyl)benzoic Acid

The carboxylic acid can be coupled with a variety of amines to generate a library of amide derivatives for structure-activity relationship (SAR) studies. Standard peptide coupling reagents are employed for this transformation.

Workflow Diagram:

Sources

- 1. Modulating Inhibitors of Transthyretin Fibrillogenesis via Sulfation: Polychlorinated Biphenyl Sulfates as Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]

- 3. investor.bridgebio.com [investor.bridgebio.com]

- 4. Effect of Acoramidis on Myocardial Structure and Function in Transthyretin Amyloid Cardiomyopathy: Insights From the ATTRibute-CM Cardiac Magnetic Resonance (CMR) Substudy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biospace.com [biospace.com]

The Strategic Application of Methyl 4-fluoro-3-(4-methoxyphenyl)benzoate in the Design of Novel Kinase Inhibitors: A Guide for Researchers

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Methyl 4-fluoro-3-(4-methoxyphenyl)benzoate as a pivotal scaffold in the design and synthesis of next-generation kinase inhibitors. We will delve into the medicinal chemistry rationale, detailed synthetic protocols, and bioassay methodologies to empower your research in this critical area of oncology and inflammation drug discovery.

Introduction: The Significance of the 4-Fluoro-3-arylbenzoate Scaffold

Kinase inhibitors have revolutionized the treatment of various diseases, particularly cancer, by targeting the enzymatic activity of protein kinases that drive aberrant cellular signaling.[1][2] The design of potent and selective kinase inhibitors is a cornerstone of modern medicinal chemistry.[3] The Methyl 4-fluoro-3-(4-methoxyphenyl)benzoate scaffold has emerged as a valuable starting point for the development of such inhibitors. Its unique structural features, including a biphenyl-like core, a strategically placed fluorine atom, and a methoxy group, provide a foundation for synthesizing compounds with desirable pharmacological properties.

The fluorine atom can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability. The methoxy group can be a key hydrogen bond acceptor or can be further modified to modulate solubility and cell permeability. The overall biphenyl structure allows for the exploration of diverse substitutions to optimize interactions within the ATP-binding pocket of various kinases.[4][5]

Medicinal Chemistry Rationale and Design Strategy

The core principle behind utilizing Methyl 4-fluoro-3-(4-methoxyphenyl)benzoate lies in its ability to serve as a versatile template for creating libraries of compounds that can be screened against a wide range of kinases. The design strategy often involves the modification of the methyl ester to introduce various functionalities that can interact with specific residues in the kinase active site.

For instance, conversion of the ester to an amide allows for the introduction of diverse side chains that can form hydrogen bonds with the hinge region of the kinase, a critical interaction for many ATP-competitive inhibitors.[4] Furthermore, the methoxy group on the pendant phenyl ring can be demethylated to a hydroxyl group, providing a handle for further derivatization or acting as a key pharmacophoric feature.

Below is a conceptual workflow for the utilization of this scaffold in a kinase inhibitor discovery program.

Caption: A generalized workflow for kinase inhibitor discovery starting from a core scaffold.

Synthetic Protocols

The following protocols outline the synthesis of key intermediates and a representative kinase inhibitor analog derived from Methyl 4-fluoro-3-(4-methoxyphenyl)benzoate.

Protocol 1: Suzuki Coupling for the Synthesis of Methyl 4-fluoro-3-(4-methoxyphenyl)benzoate

This protocol describes a common method for synthesizing the title compound from commercially available starting materials.

Materials:

-

Methyl 3-bromo-4-fluorobenzoate

-

4-Methoxyphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

To a round-bottom flask, add Methyl 3-bromo-4-fluorobenzoate (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

-

Add a 3:1 mixture of toluene and ethanol.

-

Degas the mixture by bubbling with argon for 15 minutes.

-

Add Pd(OAc)₂ (0.02 eq) and PPh₃ (0.08 eq) to the mixture.

-

Heat the reaction mixture to 80 °C and stir for 12-16 hours under an argon atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.[6]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford Methyl 4-fluoro-3-(4-methoxyphenyl)benzoate.[6]

Protocol 2: Saponification and Amide Coupling to Generate Kinase Inhibitor Analogs

This protocol details the conversion of the methyl ester to a carboxylic acid, followed by amide coupling to introduce a desired side chain.

Materials:

-

Methyl 4-fluoro-3-(4-methoxyphenyl)benzoate

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Methanol

-

Water

-

Hydrochloric acid (HCl)

-

(1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Desired amine (e.g., 4-(4-methylpiperazin-1-yl)aniline)

-

Dichloromethane (DCM)

Procedure (Saponification):

-

Dissolve Methyl 4-fluoro-3-(4-methoxyphenyl)benzoate (1.0 eq) in a mixture of THF, methanol, and water.

-

Add LiOH (1.5 eq) and stir the mixture at room temperature for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Acidify the reaction mixture with 1N HCl to pH ~3.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-fluoro-3-(4-methoxyphenyl)benzoic acid.

Procedure (Amide Coupling):

-

Dissolve 4-fluoro-3-(4-methoxyphenyl)benzoic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in DCM.

-

Add the desired amine (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12-18 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography or preparative HPLC to obtain the final amide analog.

In Vitro Kinase Assays

Once a library of analogs has been synthesized, their inhibitory activity against a panel of kinases needs to be determined. Various assay formats are available, each with its own advantages and disadvantages.

Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay

HTRF® is a robust and widely used platform for kinase inhibitor screening. The assay measures the phosphorylation of a biotinylated substrate by a kinase.

Materials:

-

Kinase of interest

-

Biotinylated substrate peptide

-

ATP

-

Test compounds (analogs of Methyl 4-fluoro-3-(4-methoxyphenyl)benzoate)

-

HTRF® Kinase Assay Buffer

-

Europium cryptate-labeled anti-phospho-specific antibody

-

Streptavidin-XL665

-

384-well low volume white plates

-

HTRF®-compatible microplate reader

Procedure:

-

Prepare a serial dilution of the test compounds in DMSO.

-

In a 384-well plate, add the kinase, biotinylated substrate, and the test compound.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

-

Stop the reaction by adding a detection mixture containing the Europium cryptate-labeled antibody and Streptavidin-XL665.

-

Incubate the plate for 60 minutes at room temperature to allow for the development of the FRET signal.

-

Read the plate on an HTRF®-compatible reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).

-

Calculate the HTRF® ratio (665 nm / 620 nm * 10,000) and determine the IC₅₀ values for each compound.

Caption: Schematic of the HTRF kinase assay workflow.

Cell-Based Assays

To assess the activity of the synthesized compounds in a more physiologically relevant context, cell-based assays are crucial. These assays can measure the inhibition of downstream signaling pathways or the anti-proliferative effects of the compounds on cancer cell lines.

Western Blotting for Phospho-Protein Levels

This protocol is used to determine if a compound can inhibit the phosphorylation of a kinase's substrate within a cell.

Materials:

-

Cancer cell line expressing the target kinase

-

Cell culture medium and supplements

-

Test compounds

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-substrate and anti-total-substrate)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified time (e.g., 2 hours).

-

Lyse the cells and quantify the protein concentration using a BCA assay.

-

Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and then incubate with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the extent of phosphorylation inhibition.

Cell Proliferation Assay (MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line

-

96-well plates

-

Cell culture medium

-

Test compounds

-

MTS reagent

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to attach.

-

Treat the cells with a serial dilution of the test compounds and incubate for 72 hours.

-

Add MTS reagent to each well and incubate for 1-4 hours.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).

Structure-Activity Relationship (SAR) Analysis